2,5,8,11,14,17-Hexaoxaoctadecane, 1,1,1,18,18,18-hexaphenyl-
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Overview
Description
2,5,8,11,14,17-Hexaoxaoctadecane, 1,1,1,18,18,18-hexaphenyl- is an organic compound with the molecular formula C12H26O6. . This compound is characterized by its six oxygen atoms and its ability to form stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17-Hexaoxaoctadecane, 1,1,1,18,18,18-hexaphenyl- typically involves the reaction of ethylene oxide with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14,17-Hexaoxaoctadecane, 1,1,1,18,18,18-hexaphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated ethers.
Scientific Research Applications
2,5,8,11,14,17-Hexaoxaoctadecane, 1,1,1,18,18,18-hexaphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer for various industrial processes.
Mechanism of Action
The mechanism of action of 2,5,8,11,14,17-Hexaoxaoctadecane, 1,1,1,18,18,18-hexaphenyl- involves its ability to form stable complexes with metal ions. This property is attributed to the presence of multiple oxygen atoms, which can coordinate with metal ions, thereby stabilizing them. The molecular targets include various metal ions, and the pathways involved are primarily coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Tetraethylene glycol dimethyl ether: Similar structure but with fewer ethylene glycol units.
Triethylene glycol dimethyl ether: Even fewer ethylene glycol units compared to tetraethylene glycol dimethyl ether.
Uniqueness
2,5,8,11,14,17-Hexaoxaoctadecane, 1,1,1,18,18,18-hexaphenyl- is unique due to its higher number of ethylene glycol units, which enhances its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong metal ion coordination .
Properties
CAS No. |
144270-95-1 |
---|---|
Molecular Formula |
C48H50O6 |
Molecular Weight |
722.9 g/mol |
IUPAC Name |
[diphenyl-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]methyl]benzene |
InChI |
InChI=1S/C48H50O6/c1-7-19-41(20-8-1)47(42-21-9-2-10-22-42,43-23-11-3-12-24-43)53-39-37-51-35-33-49-31-32-50-34-36-52-38-40-54-48(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-30H,31-40H2 |
InChI Key |
LOAIXMYZIKXMEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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